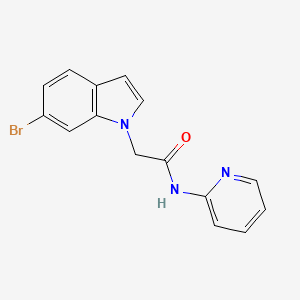
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, also known as DBTMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBTMT belongs to the family of 1,2,4-triazole derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol may act by inhibiting enzymes or proteins that are essential for the growth and survival of microorganisms or cancer cells.
Biochemical and Physiological Effects:
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is its broad-spectrum antimicrobial and antifungal activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol also exhibits low toxicity and is well-tolerated in vivo. However, one of the limitations of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the research and development of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. One possible direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the potential use of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol as a drug candidate for the treatment of other diseases, such as viral infections and parasitic diseases, could also be explored. Finally, the development of new formulations and delivery methods for 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol could enhance its therapeutic efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with methylamine and sodium hydroxide to yield 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Several studies have reported the potential use of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol as a drug candidate for the treatment of various diseases, such as tuberculosis, fungal infections, and cancer.
Propiedades
IUPAC Name |
3-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3S2/c1-16-10(14-15-11(16)17)9-8(13)6-3-2-5(12)4-7(6)18-9/h2-4H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHVIGVPYKWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6005703.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6005725.png)


![[2-({3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6005746.png)

![5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6005759.png)
![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6005761.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(2-naphthylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005765.png)
![N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6005773.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6005778.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methylbutyl)propanamide](/img/structure/B6005791.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6005795.png)